2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

Catalog No.
S3474274
CAS No.
132261-24-6
M.F
C6H5Cl2N3
M. Wt
190.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

CAS Number

132261-24-6

Product Name

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

IUPAC Name

2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride

Molecular Formula

C6H5Cl2N3

Molecular Weight

190.03 g/mol

InChI

InChI=1S/C6H4ClN3.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,8,9,10);1H

InChI Key

QOAXDAFCYWBWBS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(N2)Cl.Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)Cl.Cl

Description

The exact mass of the compound 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Medicinal Chemistry

    Due to its structure, 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride may have properties useful in developing new drugs. Researchers are exploring its potential to interact with specific biological targets ().

  • Organic Chemistry

    The unique structure of this molecule makes it interesting for studying organic reactions and exploring its reactivity with other molecules ().

  • Materials Science

    Nitrogen-containing heterocyclic compounds like 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride can have interesting properties for applications in materials science. Researchers are investigating its potential use in the development of new materials with specific functionalities ([#2]).

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C6H5ClN3, and it has a molecular weight of approximately 190.03 g/mol . The compound appears as a white to off-white crystalline solid and is soluble in water and organic solvents. The presence of chlorine in its structure contributes to its unique chemical properties and biological activities.

Typical of heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic pathways.
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions due to its electron-rich nature.
  • Reduction Reactions: The imidazole nitrogen atoms can be reduced under specific conditions, leading to derivatives with altered biological activities .

Research indicates that 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride exhibits significant biological activities:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains.
  • Anticancer Activity: Some studies suggest potential cytotoxic effects against cancer cell lines, indicating its role as a candidate for cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

Several methods have been developed for synthesizing 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-chloropyridine and imidazole derivatives, cyclization can yield the desired compound.
  • Halogenation of Imidazo Compounds: Imidazo derivatives can be halogenated to introduce the chlorine atom at the 2-position.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the compound through various coupling reactions .

The applications of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery.
  • Research Reagent: It serves as a useful reagent in organic synthesis and medicinal chemistry research.
  • Potential Agrochemical Uses: Its antimicrobial properties may lend it utility in agricultural applications .

Studies on the interactions of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride with biological targets have revealed:

  • Binding Affinity: Investigations into its binding affinity to specific receptors or enzymes are ongoing.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity.
  • Toxicity Assessments: Evaluations of its safety profile are crucial for potential therapeutic applications .

Several compounds share structural similarities with 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Imidazo[4,5-b]pyridineHeterocyclicLacks chlorine; broader spectrum of biological activity
2-Amino-1H-imidazo[4,5-b]pyridineAmino derivativeExhibits different biological profiles; less toxic
2-Methyl-1H-imidazo[4,5-b]pyridineMethyl derivativeAltered lipophilicity; potential for different drug interactions
4-Chloro-1H-imidazo[4,5-b]pyridineChlorinated variantDifferent position of chlorine influences reactivity

The uniqueness of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride lies in its specific chlorine substitution pattern and the resulting biological activities that differentiate it from other similar compounds.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-07-26

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